molecular formula C10H11ClO2 B15052788 2-(4-Chloro-2,6-dimethylphenyl)acetic acid CAS No. 186748-50-5

2-(4-Chloro-2,6-dimethylphenyl)acetic acid

Cat. No.: B15052788
CAS No.: 186748-50-5
M. Wt: 198.64 g/mol
InChI Key: JGDXDPYHIIUBEM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2,6-dimethylphenyl)acetic acid typically involves the chlorination of 2,6-dimethylphenylacetic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the para position . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2,6-dimethylphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(4-Chloro-2,6-dimethylphenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2,6-dimethylphenyl)acetic acid involves its interaction with specific molecular targets. The chloro and methyl groups on the phenyl ring influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-methylphenyl)acetic acid
  • 2-(4-Chloro-2,6-dimethylphenoxy)acetic acid
  • 2-(4-Chloro-2,6-dimethylphenyl)propionic acid

Uniqueness

2-(4-Chloro-2,6-dimethylphenyl)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized pharmaceuticals and agrochemicals .

Properties

CAS No.

186748-50-5

Molecular Formula

C10H11ClO2

Molecular Weight

198.64 g/mol

IUPAC Name

2-(4-chloro-2,6-dimethylphenyl)acetic acid

InChI

InChI=1S/C10H11ClO2/c1-6-3-8(11)4-7(2)9(6)5-10(12)13/h3-4H,5H2,1-2H3,(H,12,13)

InChI Key

JGDXDPYHIIUBEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CC(=O)O)C)Cl

Origin of Product

United States

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